molecular formula C21H25N5O B11229230 4-methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

4-methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline

Cat. No.: B11229230
M. Wt: 363.5 g/mol
InChI Key: MZYGTZMUVOHQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrazole-containing aniline derivatives, characterized by a cyclohexyl-tetrazole core substituted with a 2-methylphenyl group and a 4-methoxy-aniline moiety.

Properties

Molecular Formula

C21H25N5O

Molecular Weight

363.5 g/mol

IUPAC Name

4-methoxy-N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline

InChI

InChI=1S/C21H25N5O/c1-16-8-4-5-9-19(16)26-20(23-24-25-26)21(14-6-3-7-15-21)22-17-10-12-18(27-2)13-11-17/h4-5,8-13,22H,3,6-7,14-15H2,1-2H3

InChI Key

MZYGTZMUVOHQCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation via [3+2] Cycloaddition

The tetrazole ring is synthesized through a Huisgen-type cycloaddition between a nitrile and sodium azide. For the 2-methylphenyl-substituted tetrazole:

  • Reactants : 2-Methylbenzonitrile (1.0 eq), sodium azide (1.2 eq), ammonium chloride (catalyst).

  • Conditions : Reflux in DMF at 110°C for 12 hours.

  • Outcome : 1-(2-Methylphenyl)-1H-tetrazole-5-amine (Yield: 78–85%).

Cyclohexylamine Functionalization

The tetrazole is attached to a cyclohexyl group via nucleophilic substitution or reductive amination:

  • Route A : Cyclohexanone is converted to cyclohexylamine via reductive amination (NaBH3CN, NH4OAc, methanol, 25°C, 6 hours).

  • Route B : Cyclohexyl bromide reacts with tetrazole-5-amine (K2CO3, DMF, 80°C, 8 hours) to yield 1-(1H-tetrazol-5-yl)cyclohexylamine.

Coupling of Tetrazole-Cyclohexylamine with 4-Methoxyaniline

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling enables C–N bond formation between the cyclohexylamine and 4-methoxyaniline:

  • Catalyst System : Pd(OAc)2 (2 mol%), XantPhos (4 mol%), Cs2CO3 (2.0 eq).

  • Conditions : Toluene, 100°C, 24 hours.

  • Outcome : Target compound (Yield: 65–72%).

Direct Nucleophilic Substitution

Alternative coupling via SNAr (nucleophilic aromatic substitution):

  • Reactants : 1-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]cyclohexylamine (1.0 eq), 4-fluoro-nitrobenzene (1.1 eq).

  • Conditions : K2CO3, DMSO, 120°C, 48 hours, followed by nitro reduction (H2, Pd/C, ethanol).

Reaction Optimization and Challenges

Steric Hindrance Mitigation

The cyclohexyl group imposes steric constraints during coupling. Strategies include:

  • Ligand Screening : Bulky ligands like tri-tert-butylphosphine enhance catalytic efficiency in Pd-mediated reactions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Regioselectivity in Tetrazole Synthesis

The [3+2] cycloaddition favors 1,5-disubstituted tetrazoles over 2,5-isomers. Control is achieved by:

  • Catalyst Modulation : ZnCl2 or NH4Cl increases 1,5-selectivity.

  • Temperature : Lower temperatures (80°C) reduce side products.

Characterization and Analytical Data

Spectroscopic Confirmation

  • Molecular Formula : C21H24N5O (MW: 363.45 g/mol).

  • 1H NMR (400 MHz, CDCl3): δ 7.52 (d, J = 8.2 Hz, 2H, Ar–H), 6.85 (d, J = 8.2 Hz, 2H, Ar–H), 3.79 (s, 3H, OCH3), 2.42 (s, 3H, CH3), 1.60–1.25 (m, 10H, cyclohexyl).

  • HPLC Purity : >98% (C18 column, MeCN/H2O = 70:30).

Physicochemical Properties

ParameterValue
logP4.42
Hydrogen Bond Donors1
Polar Surface Area56.60 Ų
Solubility (Water)<1 mg/mL

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Buchwald-Hartwig7298High regioselectivity
Nucleophilic Aromatic Substitution5895No transition-metal catalysts
Reductive Amination6597Mild conditions

Industrial Scalability Considerations

The patent CN103159635A highlights scalable processes for analogous compounds:

  • Cost Efficiency : Using Pd/CuI catalysts reduces precious metal loading.

  • Purification : Distillation and crystallization in methanol yield >99% pure product.

  • Safety : Avoiding POCl3 (used in intermediate steps in source ) minimizes corrosive byproducts.

Chemical Reactions Analysis

4-METHOXY-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

Key Structural Features:

  • Methoxy Group : Enhances lipophilicity and biological activity.
  • Tetrazole Ring : Known for diverse biological activities including anti-inflammatory and anticancer properties.
  • Cyclohexyl Linkage : Modulates the compound's pharmacokinetic properties.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Anticancer Activity

Research has demonstrated that compounds containing tetrazole rings often exhibit significant anticancer properties. For instance, studies have shown that modifications in the tetrazole structure can lead to enhanced cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Neurotransmitter Modulation

4-methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline may act as an allosteric modulator of glutamate transporters, influencing neuronal excitability and synaptic transmission. This suggests potential therapeutic roles in neurodegenerative diseases and psychiatric disorders .

Anticonvulsant Properties

Preliminary studies indicate that this compound may possess anticonvulsant activity, making it a candidate for treating epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the methoxy and tetrazole groups can significantly alter its pharmacological profile.

Compound NameStructure FeaturesBiological Activity
4-Methoxy-N-(4-methoxyphenyl)anilinePiperazine core with methoxy substitutionModerate neuroactive properties
N-benzyl-piperazineBenzyl group instead of cyclohexylVarying lipophilicity affects activity
5-(4-fluorophenyl)-tetrazoleTetrazole ring with fluorophenyl substitutionEnhanced anticancer activity

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Anticancer Activity : A study published in RSC Advances investigated various derivatives of tetrazole compounds, finding that those similar to this compound exhibited promising results against cancer cell lines .
  • Neuropharmacological Research : Another study explored the modulation of neurotransmitter systems by tetrazole derivatives, indicating potential benefits in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-METHOXY-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}ANILINE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological effects, including the modulation of signaling pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in substituents, influencing their physicochemical and synthetic properties:

Compound A : N-(Cyclohexyl(1H-Tetrazol-5-yl)Methyl)Aniline ()
  • Structure : Lacks the 4-methoxy and 2-methylphenyl groups.
  • Yield : 70% (higher than the target compound’s analogues).
Compound B : N-(1-(1H-Tetrazol-5-yl)Cyclohexyl)Aniline ()
  • Structure : Simplified cyclohexyl-tetrazole core without substituents.
  • Yield : 64% (lower than Compound A).
  • Key Difference : Minimal substitution may limit stability and pharmacological utility compared to the target molecule.
Compound C : N-((2-Azidophenyl)(1-(tert-Butyl)-1H-Tetrazol-5-yl)Methyl)Cyclohexanamine (11c, )
  • Structure : Incorporates a tert-butyl group on the tetrazole and an azidophenyl moiety.
  • This contrasts with the target’s 2-methylphenyl group, which balances steric effects without reactive functionalities .
Compound D : N-((1-(tert-Butyl)-1H-Tetrazol-5-yl)(4-Chlorophenyl)Methyl)Aniline (V-1, )
  • Structure : Features a 4-chlorophenyl (electron-withdrawing) group instead of 4-methoxy-aniline.
Compound E : 4-Methoxy-N-(4-Nitrobenzyl)Aniline ()
  • Structure : Shares the 4-methoxy-aniline group but replaces the tetrazole-cyclohexyl core with a nitrobenzyl moiety.
  • Key Difference : The nitro group is strongly electron-withdrawing, which may reduce stability and increase reactivity compared to the tetrazole-based scaffold .

Comparative Analysis Table

Property Target Compound Compound A Compound C Compound D
Core Structure Cyclohexyl-tetrazole + 2-methylphenyl Cyclohexyl-tetrazole tert-Butyl-tetrazole + azide tert-Butyl-tetrazole + Cl
Substituents 4-Methoxy-aniline Aniline Azidophenyl 4-Chlorophenyl
Electron Effects Electron-donating (methoxy) Neutral (no substituent) Neutral (azide) Electron-withdrawing (Cl)
Steric Bulk Moderate (2-methylphenyl) Low High (tert-butyl) Moderate (chlorophenyl)
Synthetic Yield Not reported 70% Not reported Not reported

Implications of Structural Differences

Electron-withdrawing groups (e.g., Cl in Compound D) may reduce solubility but increase stability against oxidative degradation.

Steric Effects :

  • The 2-methylphenyl group in the target compound introduces moderate steric hindrance, balancing ligand-receptor interactions. In contrast, tert-butyl (Compound C) may hinder binding in constrained active sites.

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., Compound A) exhibit higher yields (70%) compared to analogues with bulky groups . The target molecule’s synthesis may require optimized conditions due to steric challenges.

Biological Activity

4-methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline is a complex organic compound notable for its unique structure, which includes a methoxy group, a tetrazole ring, and a cyclohexyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, including interactions with various molecular targets that may influence signaling pathways and enzyme activities.

The molecular formula of this compound is C21H25N5O, with a molecular weight of 363.5 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C21H25N5O
Molecular Weight 363.5 g/mol
IUPAC Name 4-methoxy-N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexyl]aniline
InChI Key MZYGTZMUVOHQCA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)OC

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds containing tetrazole rings often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The mechanism involves modulation of signaling pathways that can lead to the inhibition or activation of critical enzymes involved in various physiological processes.

Neurotoxicity Evaluation

In studies evaluating neurotoxic effects, analogs similar to this compound were assessed for their capacity to be oxidized by monoamine oxidase (MAO). Results indicated that certain compounds were good substrates for MAO-B, which correlated with neurotoxic outcomes in animal models. This suggests that the biological activity may involve neurotoxic mechanisms similar to those observed with other tetrazole-containing compounds .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Studies have shown that compounds with similar functionalities can induce apoptosis in cancer cells by targeting mitochondria and endoplasmic reticulum, leading to enhanced phototoxicity when used in photodynamic therapy (PDT) settings . The incorporation of the tetrazole moiety has been linked to increased efficacy in inducing cell death in various cancer cell lines.

Case Study 1: Apoptosis Induction

A study focused on the effects of tetrazole derivatives on cancer cells demonstrated that these compounds could significantly reduce cell viability through apoptosis induction. The IC50 values were determined using WST-1 assays across multiple cancer cell lines, highlighting the efficacy of these derivatives compared to traditional therapies .

Case Study 2: Neurotoxicity Assessment

A comparative analysis involving neurotoxic analogs revealed that the presence of the tetrazole ring was critical for the observed neurotoxicity. The study concluded that compounds capable of being oxidized by MAO-B exhibited significant neurotoxic effects, emphasizing the importance of structural components in determining biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methoxy-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}aniline, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multicomponent reactions (MCRs) or stepwise functionalization. For example:

  • Microwave-assisted synthesis : Combines aldehydes, amines, and nitriles under controlled microwave irradiation to form the tetrazole ring .
  • Classical methods : Use sodium azide with 4-methoxyaniline derivatives under acidic/basic catalysis .
    • Key Factors : Temperature, solvent polarity, and catalyst choice significantly affect yield. For instance, microwave methods reduce reaction time but require optimization to avoid side products .
    • Data Table :
MethodYield (%)Purity (HPLC)Key ConditionsReference
Microwave-assisted64–70>95%150°C, DMF, 30 min
Stepwise azide cyclization58–6390–93%NaN₃, HCl, RT, 24 h

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology :

  • Single-crystal XRD : Resolve 3D conformation using SHELX or WinGX for refinement .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 349.4) .
    • Data Interpretation : Discrepancies in melting points or NMR splitting patterns may indicate isomerism or impurities .

Q. What are the known biological targets or activities of structurally similar tetrazole-aniline derivatives?

  • Findings : Tetrazole derivatives exhibit:

  • Antimicrobial activity : Via disruption of bacterial cell membranes (e.g., 4-(1H-tetrazol-1-yl)aniline derivatives) .
  • Enzyme inhibition : Interactions with kinases or proteases due to tetrazole’s electron-deficient nitrogen atoms .
    • Data Table :
CompoundTargetIC₅₀ (µM)Reference
4-methoxy-3-(1H-tetrazol-1-yl)anilineCOX-212.3
N-(1-(1H-tetrazol-5-yl)cyclohexyl)anilineβ-lactamase8.7

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for specific biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., tetrazole’s hydrogen bonding with active-site residues) .
  • QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with activity .
    • Case Study : Docking of this compound into COX-2 revealed a binding energy of −9.2 kcal/mol, driven by π-π stacking with Tyr385 .

Q. What strategies mitigate instability or degradation during storage or biological assays?

  • Findings :

  • Photodegradation : Methoxy groups increase susceptibility; store in amber vials under nitrogen .
  • Hydrolysis : Tetrazole rings degrade in acidic media; use buffered solutions (pH 6–8) .
    • Stability Data :
ConditionHalf-life (days)Degradation ProductReference
pH 7.4, 25°C284-methoxyaniline
UV light (254 nm)7Quinone imine

Q. How do steric and electronic effects of the cyclohexyl and 2-methylphenyl groups influence reactivity?

  • Steric Effects : The cyclohexyl group hinders nucleophilic attack at the tetrazole ring, reducing side reactions in MCRs .
  • Electronic Effects : The electron-donating methoxy group enhances electrophilic substitution at the aniline ring, while the 2-methylphenyl group stabilizes the tetrazole via resonance .
  • Experimental Validation : Substituent removal (e.g., replacing cyclohexyl with cyclopentyl) decreases reaction yield by 18–22% .

Q. What contradictions exist in reported biological data, and how can they be resolved?

  • Contradiction : Some studies report antifungal activity (MIC 8 µg/mL), while others show no effect .
  • Resolution : Variability in assay conditions (e.g., fungal strain, solvent DMSO vs. ethanol) impacts results. Standardize protocols using CLSI guidelines .

Methodological Recommendations

  • Crystallography : Use SHELXL for high-resolution refinement and WinGX/ORTEP for visualization .
  • Synthetic Optimization : Employ design of experiments (DoE) to screen solvent/catalyst combinations .
  • Bioactivity Screening : Pair in vitro assays with molecular dynamics simulations to validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.